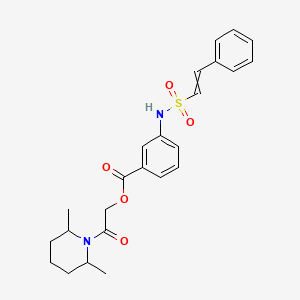

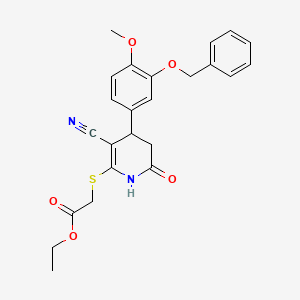

Methyl 2-(2-fluorobenzamido)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Methyl 2-(2-fluorobenzamido)thiophene-3-carboxylate" is not directly mentioned in the provided papers. However, the papers do discuss related thiophene derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, paper describes the synthesis and characterization of a 5-fluorouracil derivative with a thiophene moiety, indicating the interest in fluorinated thiophene derivatives for their potential biological activity and physical properties.

Synthesis Analysis

The synthesis of thiophene derivatives is a topic of interest due to their potential applications. While the exact synthesis of "this compound" is not detailed, paper outlines a method for synthesizing related compounds, such as methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, which are obtained from methyl 3-hydroxythiophene-2-carboxylate through halogenation. This suggests that halogenation followed by other functional group transformations could be a viable route for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for understanding their reactivity and interaction with biological targets. Paper provides crystallographic data for a 5-fluorouracil thiophene derivative, which includes information on the crystal system, space group, and cell dimensions. Such data are essential for the molecular structure analysis of similar compounds, as they can reveal conformational preferences and potential steric hindrances that could affect reactivity.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, which are important for their functionalization and application. Paper discusses the reaction of methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates with alcohols to yield thiophene-2,4-diols, followed by O-alkylation and alkaline hydrolysis. These reactions demonstrate the versatility of thiophene derivatives in organic synthesis and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. Paper analyzes the thermal properties of a fluorinated thiophene derivative, which is important for determining its stability and suitability for various applications. The stability of fluorescent derivatives of thiophene compounds in both acidic and basic solutions, as mentioned in paper , is also a significant property that can affect their use in analytical chemistry.

Scientific Research Applications

Synthesis of Potent and Selective Inhibitors

Methyl 2-(2-fluorobenzamido)thiophene-3-carboxylate and its derivatives have been used in the synthesis of potent and selective inhibitors. For example, the synthesis of structurally novel 4-substituted benzo[b]thiophene-2-carboxamidines, which are selective inhibitors of urokinase-type plasminogen activator (uPA), involved the use of related thiophene carboxylate compounds (Bridges et al., 1993).

Development of New Heterocyclic Systems

The compound has also contributed to the development of new heterocyclic systems. For instance, research on methyl 2-(bromomethyl)thiophene-3-carboxylates reacting with substituted 2-hydroxybenzonitriles led to the formation of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones, a new heterocyclic system (Yagodkina-Yakovenko et al., 2018).

Electrosynthesis of Fluorinated Derivatives

In electrosynthesis, derivatives of this compound have been used. Anodic fluorination of thiophene derivatives provided a mixture of di- and trifluorinated products, indicating the compound's utility in synthesizing fluorinated derivatives (Yin et al., 2011).

Applications in Material Science and Pharmaceuticals

Substituted thiophenes, including those related to this compound, have shown a wide spectrum of biological activities and applications in material science, such as in organic light-emitting transistors and solar cells. Their importance in the chemical world of heterocyclic compounds is due to these diverse applications (Nagaraju et al., 2018).

Crystal Structure Analysis

Research has also been conducted on the crystal structure of related compounds, providing insights into their molecular configurations. This information is vital for understanding their potential applications in various fields, including pharmaceuticals and material science (Vasu et al., 2004).

properties

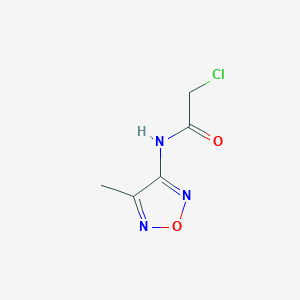

IUPAC Name |

methyl 2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3S/c1-18-13(17)9-6-7-19-12(9)15-11(16)8-4-2-3-5-10(8)14/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORPQUWQHVYWSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

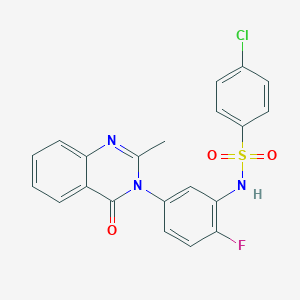

![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B2502668.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502672.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2502683.png)